(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-12-8(7-13)6-9(11-12)10-4-3-5-14-10/h3-6,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMYTUIFCUNXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its structural features, which include an ethyl group, a thiophene ring, and a hydroxymethyl group. This unique combination suggests potential biological activities, making it a subject of ongoing research.
Structural Characteristics
The molecular structure of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃OS |
| Molecular Weight | Approximately 213.29 g/mol |
| Functional Groups | Pyrazole ring, thiophene moiety, hydroxymethyl group |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
- Receptor Modulation : Interaction with receptors can modulate their activity, influencing various physiological responses.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol and similar compounds.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol have shown significant inhibitory effects against various cancer cell lines.
| Compound | Cell Line Tested | IC₅₀ (μg/mL) |
|---|---|---|
| 1-Ethylpyrazole | HePG-2 | 45.00 |
| 4-(Thiophen-2-yl)pyrazole | MCF-7 | 38.50 |
| 3-(Difluoromethyl)pyrazole | PC-3 | 42.30 |
These findings indicate that the compound may possess significant antitumor properties, warranting further investigation.
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. For example, studies have shown that certain derivatives exhibit comparable or superior anti-inflammatory effects compared to established drugs such as diclofenac.
| Compound | Activity Type | IC₅₀ (μg/mL) |
|---|---|---|
| 1-Ethylpyrazole | COX-2 Inhibition | 54.65 |
| 4-(Phenyl)-1H-pyrazole | Edema Inhibition | 22.00 |
The anti-inflammatory mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Antimicrobial Activity
Research has also demonstrated antimicrobial properties in pyrazole derivatives. The presence of the thiophene ring is believed to enhance these activities.
| Compound | Microbial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| 4-(Thiophen-2-yloxy)pyrazole | Staphylococcus aureus | 15 |
| 3-Methylpyrazole | Escherichia coli | 18 |
These results suggest that (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol could potentially be developed into an effective antimicrobial agent.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Antitumor Studies : A recent study evaluated various pyrazole derivatives against human cancer cell lines using the MTT assay, revealing promising results for compounds with structural similarities to (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol .
- Anti-inflammatory Research : Another study focused on the synthesis and evaluation of novel pyrazole derivatives for their anti-inflammatory properties, identifying several candidates with significant activity against COX enzymes .
- Antimicrobial Evaluations : A comprehensive study assessed the antimicrobial efficacy of thiophene-containing pyrazoles against multiple microbial strains, demonstrating notable inhibition zones for several derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below compares (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol with key analogues, highlighting substituent variations and their implications:
Key Observations:
- Heterocycle Swaps: Replacing thiophene with pyridine (as in (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol) introduces a basic nitrogen, increasing solubility and hydrogen-bonding capacity .
- Regioisomerism: highlights the importance of substituent positioning, as seen in acetamide regioisomers, which can drastically alter bioactivity .
Preparation Methods
Pyrazole Core Construction and Functionalization
A common approach to synthesize substituted pyrazoles involves the condensation of hydrazines with β-diketones or equivalent precursors, followed by selective substitution reactions.
- For thiophene-substituted pyrazoles, reaction of hydrazine derivatives with thiophene-containing β-diketones or hydrazides has been reported. For example, the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with ethyl 2-cyano-3,3-bis(methylthio)acrylate in anhydrous ethanol under reflux conditions yielded pyrazole derivatives, which can be further functionalized.
Introduction of the 1-Ethyl Group
The ethyl substitution at the N1 position of the pyrazole ring can be introduced via alkylation reactions using ethyl halides or ethylating agents under basic conditions. This step typically follows the formation of the pyrazole core.
Installation of the Methanol Group at the 5-Position
The 5-position methanol group can be introduced by reduction of an aldehyde or ester precursor at this position. For example, reduction of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxaldehyde or related esters using mild reducing agents such as sodium borohydride or catalytic hydrogenation can yield the corresponding (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol.
Purification and Characterization
Purification of the final compound is generally achieved by recrystallization from solvents such as ethanol or dimethylformamide, or by column chromatography using silica gel with solvent mixtures like hexane:ethyl acetate.
For example, recrystallization from ethanol after acidification and filtration yields a pure solid with melting points consistent with the literature (e.g., 202–204°C for related pyrazole derivatives).
Activated carbon treatment and filtration are used to remove colored impurities before final isolation.
Research Findings and Analytical Data
Crystallographic studies of related pyrazole compounds confirm the structural integrity and substitution pattern of the thiophene and pyrazole rings.
High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity during synthesis, especially in multi-step processes involving pyrazole derivatives.
Yields for analogous pyrazole derivatives range from 85% to 95% after purification, indicating efficient synthetic routes.
Summary Table of Preparation Conditions
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol?
- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with pyrazole precursors. For example, THP (tetrahydropyran) protection of pyrazole intermediates (e.g., 77 in ) followed by regioselective functionalization with thiophene groups under catalytic conditions (e.g., TFA in CH₃CN). Purification often employs silica gel flash chromatography and trituration with n-hexane to isolate regioisomers .
- Optimization : Solvent choice (e.g., acetonitrile or ethanol) and catalyst loading (e.g., TFA at 0.16 mmol) significantly impact yield and regioselectivity. Reaction times (~23 hours) and temperature control (rt to 80°C) are critical for minimizing side products .
Q. How can NMR and IR spectroscopy confirm the structure of this compound?
- NMR Analysis : The thiophen-2-yl moiety shows distinct aromatic protons at δ 6.8–7.5 ppm (¹H NMR), while the pyrazole C-H resonates near δ 6.2–6.5 ppm. The methanol (-CH₂OH) group exhibits a triplet at δ ~4.5 ppm (coupled to adjacent protons) and a broad OH peak (~2.5 ppm) in DMSO-d₆ .
- IR Signatures : Stretching vibrations for -OH (3300–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiophene C-S (700–750 cm⁻¹) confirm functional groups. Absence of undesired carbonyl peaks (e.g., ~1700 cm⁻¹) rules out oxidation byproducts .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystallization : Slow evaporation from ethanol/CHCl₃ mixtures often yields monoclinic crystals (space group P2₁/c). Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Refinement : SHELXL is preferred for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., O-H···N interactions). R-factor convergence below 0.05 indicates high reliability .
Q. What strategies address low regioselectivity during pyrazole-thiophene coupling?
- Catalytic Systems : Pd(OAc)₂ with triphenylphosphine in acetonitrile/water enhances cross-coupling efficiency. Base additives (e.g., NaOAc) improve boronic acid reactivity in Suzuki-Miyaura reactions .
- Protection/Deprotection : THP protection of pyrazole NH groups () prevents undesired side reactions. Selective deprotection with HCl in methanol (e.g., 92.3% yield in ) ensures functional group compatibility .
Q. How should researchers handle contradictory spectral data during characterization?
- Case Study : If ¹H NMR shows unexpected splitting (e.g., due to rotamers), variable-temperature NMR (VT-NMR) or 2D techniques (COSY, HSQC) can clarify dynamic processes. For IR discrepancies (e.g., missing -OH peaks), Karl Fischer titration quantifies moisture content, which may mask OH signals .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) to confirm molecular formula. Discrepancies >0.4% suggest impurities or incorrect assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
